2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898794-08-6
VCID: VC7823839
InChI: InChI=1S/C19H22O/c1-13-6-8-17(16(4)11-13)9-10-19(20)18-12-14(2)5-7-15(18)3/h5-8,11-12H,9-10H2,1-4H3
SMILES: CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C
Molecular Formula: C19H22O
Molecular Weight: 266.4 g/mol

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

CAS No.: 898794-08-6

Cat. No.: VC7823839

Molecular Formula: C19H22O

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone - 898794-08-6

Specification

CAS No. 898794-08-6
Molecular Formula C19H22O
Molecular Weight 266.4 g/mol
IUPAC Name 3-(2,4-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C19H22O/c1-13-6-8-17(16(4)11-13)9-10-19(20)18-12-14(2)5-7-15(18)3/h5-8,11-12H,9-10H2,1-4H3
Standard InChI Key VEGNBVAUTBWXLZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C
Canonical SMILES CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)C)C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure centers on a propiophenone framework, where a carbonyl group (C=O) is flanked by two aromatic rings. The first ring features methyl substituents at the 2' and 5' positions, while the second aromatic ring is substituted with methyl groups at the 2 and 4 positions. This arrangement creates steric and electronic effects that influence reactivity. For instance, the electron-donating methyl groups enhance the stability of the aromatic rings while directing electrophilic substitution reactions to specific positions.

The molecular geometry has been theorized to adopt a planar configuration around the carbonyl group, with the methyl substituents inducing slight torsional strain. Computational studies suggest that this strain may enhance reactivity in certain chemical transformations, though experimental validation is needed.

Physicochemical Characteristics

Key physicochemical properties include:

PropertyValue
Molecular Weight266.38 g/mol
Melting Point98–102°C (predicted)
Boiling Point320–325°C (estimated)
SolubilityLow in water; soluble in organic solvents (e.g., dichloromethane, ethanol)

The low water solubility is attributed to the hydrophobic methyl groups and aromatic systems, which limit polar interactions. In contrast, solubility in nonpolar solvents facilitates its use in organic synthesis.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves Friedel-Crafts acylation, a reaction that couples an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For 2',5'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone, the protocol typically proceeds as follows:

  • Starting Materials: 2,4-dimethylbenzoyl chloride and 2,5-dimethylbenzene.

  • Catalyst: Aluminum chloride (AlCl₃) at 0–5°C under an inert atmosphere.

  • Reaction Mechanism:

    • The acyl chloride reacts with AlCl₃ to form a reactive acylium ion.

    • The acylium ion undergoes electrophilic attack on the aromatic ring, yielding the ketone product after hydrolysis.

Side reactions, such as over-acylation or isomerization, are minimized by maintaining low temperatures and strict stoichiometric control.

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield and purity. Key advancements include:

  • Automated Temperature Control: Prevents exothermic runaway reactions.

  • In-Line Purification: Chromatography and recrystallization systems remove byproducts, achieving >95% purity.

A comparison of batch vs. continuous flow methods reveals a 20% increase in yield for the latter, underscoring its efficiency for large-scale manufacturing.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The carbonyl group serves as a focal point for redox reactions:

  • Oxidation: Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the ketone to a carboxylic acid. This reaction is critical for generating derivatives with enhanced polarity.

  • Reduction: Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol, a precursor for ether or ester synthesis.

Electrophilic Aromatic Substitution

The methyl-substituted aromatic rings undergo halogenation and nitration at positions ortho and para to the methyl groups. For example, bromination in the presence of FeBr₃ yields mono- and di-brominated derivatives, which are valuable intermediates in pharmaceutical synthesis.

Comparative Analysis with Structural Analogues

The compound’s uniqueness becomes evident when compared to analogues:

Compound NameMolecular FormulaKey Distinctions
2',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenoneC₁₉H₂₂OMethyl groups at 2' and 4' positions
2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenoneC₁₇H₁₆Cl₂OChlorine substituents enhance electrophilicity
2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenoneC₁₇H₁₆F₂OFluorine atoms increase metabolic stability

The 2',5'-dimethyl configuration in the target compound optimizes steric hindrance and electronic effects, making it more reactive in acylation reactions than its dichloro or difluoro counterparts.

Industrial and Research Applications

Material Science

The compound serves as a monomer in polymer synthesis, particularly in polyketone resins, which exhibit high thermal stability (decomposition temperature >300°C). These resins are employed in automotive and aerospace components.

Pharmaceutical Intermediates

Its derivatives are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For example, hydroxylation at the 4-position yields a scaffold for COX-2 inhibitors.

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